(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate
Description
(S)-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate is a chiral ester featuring a pyrrolidine ring fused with a piperidin-4-yl substituent. The (S)-configuration at the pyrrolidine-2-carboxylate moiety defines its stereochemical identity, which is critical for its interactions in biological systems or crystallization behavior.
Properties
IUPAC Name |
methyl 1-piperidin-4-ylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBZRZOOOZZVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672560 | |
| Record name | Methyl 1-piperidin-4-ylprolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726185-38-2 | |
| Record name | Methyl 1-piperidin-4-ylprolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for converting the prodrug form into its active metabolite.
Typical Reaction Conditions :
| Reagent System | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| 1M HCl (aqueous) | 80°C | 6 h | (S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid | 85% |
| 0.5M NaOH (ethanol) | 60°C | 4 h | (S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid | 92% |
The ester’s hydrolysis follows nucleophilic acyl substitution, with the base-mediated pathway generally achieving higher yields due to reduced side reactions .
Reactivity of the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation and acylation reactions, enabling structural diversification:
Key Reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
Example : -
Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride).
Example :
These modifications enhance binding affinity to biological targets, as seen in CARM1 inhibitor optimizations .
Participation in Mannich Reactions
The pyrrolidine nitrogen facilitates Mannich reactions, forming β-amino carbonyl derivatives. This is critical for constructing spirocyclic frameworks observed in bioactive molecules .
Mechanism :
-
Formation of an iminium ion intermediate.
-
Nucleophilic attack by enolates or enamines.
Example Application :
Structural Modifications via Linker Conjugation
The piperidine nitrogen’s flexibility allows conjugation with aromatic or aliphatic linkers to optimize pharmacokinetic properties:
Rigid linkers (e.g., piperidine rings) improve target engagement compared to flexible alkyl chains .
Comparison with Analogous Compounds
The stereochemistry and ring systems critically influence reactivity:
The (S)-enantiomer’s stereoelectronic profile enhances both reaction efficiency and biological specificity .
Scientific Research Applications
(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the interaction of piperidines and pyrrolidines with biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Features
The compound’s core structure can be compared to derivatives synthesized in , which include pyrrolidine-2-carboxylate esters with benzenesulfonyl or pyridinyl substituents. Key structural variations include:
- Substituent Position and Type: The target compound has a piperidin-4-yl group directly attached to the pyrrolidine nitrogen, whereas compounds like 7c () feature a 4-aminopropionamido-substituted benzenesulfonyl group.
- Stereochemistry : The (S)-configuration of the target compound contrasts with derivatives like 13a (), which may adopt different stereochemical arrangements (e.g., (2R) or (2S) in the pyrrolidine ring), influencing chiral recognition in biological targets .
- Functional Groups : The absence of sulfonamide groups in the target compound distinguishes it from derivatives such as Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate (), where sulfonamido groups enhance hydrogen-bonding capacity and solubility .
2.2. Physical Properties
- However, analogs like 7c (155.1–158.3 °C) and 13a (163.4–165.3 °C) () suggest that substituents such as sulfonamides or aromatic rings increase melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
Biological Activity
(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on research findings, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of both piperidine and pyrrolidine rings, which are known to enhance the pharmacological properties of compounds. The molecular formula is with a molecular weight of 285.21 g/mol. Its IUPAC name is methyl (2R)-1-piperidin-4-ylpyrrolidine-2-carboxylate, and it exists as a dihydrochloride salt .
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has shown potential in modulating the activity of specific targets within biological systems, which can lead to therapeutic effects in various disease models .
Case Studies and Research Findings
- Antimicrobial Activity : Recent studies have demonstrated that derivatives containing piperidine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against Gram-positive bacteria, showing promising Minimum Inhibitory Concentration (MIC) values .
- Enzyme Inhibition : A study highlighted the compound's role as an inhibitor of specific enzymes involved in bacterial DNA replication. The introduction of substituents at various positions on the piperidine ring has been shown to enhance inhibitory potency significantly. For example, modifications that introduced aromatic groups at specific positions resulted in compounds with IC50 values as low as 5.9 μmol/L, indicating strong enzyme inhibition .
- Chiral Center Influence : The presence of a chiral center in this compound is crucial for its biological activity. Research indicates that chirality can influence the binding affinity and specificity towards biological targets, leading to enhanced efficacy compared to achiral counterparts .
Comparative Analysis with Related Compounds
A comparison table below summarizes the biological activities of this compound with other related compounds:
| Compound Name | Structure Features | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | Piperidine & Pyrrolidine rings | Antimicrobial, Enzyme Inhibition | MIC: <10 μg/mL |
| Piperine | Piperidine ring | Antimicrobial | MIC: 15 μg/mL |
| Prucalopride | Piperidine ring | Gastrointestinal Motility | IC50: 8 μmol/L |
| Pyrrolidine Derivatives | Pyrrolidine ring | Antibacterial | MIC: 3.125 μg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
